molecular formula C19H23N3O2 B3005098 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine CAS No. 98754-28-0

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine

Numéro de catalogue B3005098
Numéro CAS: 98754-28-0
Poids moléculaire: 325.412
Clé InChI: DENHVMGXLUWONG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine" is a nitrogen-containing heterocycle that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their biological activities, particularly as potential antihistaminic agents . Piperidine derivatives are also explored for their conformational properties and the impact of substitution on their molecular structure and reactivity .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions . For example, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally related to the compound of interest, was achieved by deprotection and alkylation steps . Similarly, the synthesis of N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-one oximes involved the reaction of N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-ones with hydroxylamine hydrochloride . These methods highlight the versatility of synthetic approaches to modify the piperidine scaffold.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound with a piperidine core, was determined to have a chair conformation for the piperidine ring, which is a common feature for saturated six-membered heterocycles . The conformational preferences of these molecules can be influenced by the nature and position of substituents, as seen in the study of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one oximes .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including conjugate additions, lithiations, and substitutions, which can be used to introduce different functional groups and create complex molecular architectures . For example, lithiated N-Boc allylic and benzylic amines can be added to nitroalkenes to form substituted piperidines with high enantioselectivity . These reactions are crucial for the synthesis of biologically active compounds and the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the overall molecular conformation, can affect properties such as solubility, boiling point, and reactivity. For example, the crystal structure analysis provides insights into the solid-state properties, such as lattice energy and packing, which are important for understanding the compound's stability and interactions with other molecules .

Applications De Recherche Scientifique

Kinetics and Mechanism Studies

  • Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates

    A study by Castro et al. (1999) investigated the kinetics of reactions involving secondary alicyclic amines, including piperidine derivatives, and their reactivity towards phenyl 4-nitrophenyl thionocarbonates. The study provides insights into the rate-determining steps and the formation of intermediates in these reactions.

  • Conformational Analysis of Hindered Piperidines

    Thangamani et al. (2010) conducted a study on t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones and their N-nitroso derivatives, which include structural elements similar to 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine. They utilized high-resolution NMR techniques to determine the preferred conformations, revealing insights into the structural behavior of such compounds (Thangamani, Jayabharathi, & Manimekalai, 2010).

  • Reactivity with Dehydrogenations

    The study by Möhrle and Mehrens (1998) examined the reactivity of nitrophenyl-substituted cyclic amines, including piperidine derivatives, in dehydrogenation reactions. Their work highlights the influence of different substituents on the reaction pathways and products (Möhrle & Mehrens, 1998).

  • Effect of Substituents on Reaction Rates and Mechanisms

    Research by Um et al. (2005) investigated the influence of different substituents, including nitrophenyl groups, on the reaction rates and mechanisms of aminolysis involving piperidine. This study is relevant for understanding how structural variations in compounds like 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine affect their chemical behavior (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005).

Synthesis and Structural Studies

  • Synthesis of Piperidine Derivatives

    Johnson et al. (2002) presented methods for the enantioselective synthesis of substituted piperidines, which are structurally related to 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine. This research offers valuable methodologies for the synthesis of complex piperidine derivatives with potential application in various fields (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

  • Crystal Structure Analysis

    Kumar et al. (2020) studied the crystal structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a compound closely related to the chemical . Their research, which included single crystal X-ray diffraction and DFT studies, is significant for understanding the structural properties of similar piperidine derivatives (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-22(24)19-9-5-4-8-17(19)14-20-18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHVMGXLUWONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine

CAS RN

98754-28-0
Record name 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5955 g 2-nitrobenzaldehyde was suspended in 10 L methanol under nitrogen atmosphere and 7500 g 4-amino-1-benzyl-piperadine in 5 L methanol was added over 30 min. The reaction was stirred 1 h at RT. The reaction mixture was cooled to 0° C. and a cold solution of 1044 g sodium borohydride in 6425 mL water was added at a rate to keep the temperature below 10° C. After 1 h stirring at 0° C. and 1 h at RT the reaction was cooled again to 0° C. and aqueous 4 mol/L hydrochlorid acid was added. Then the reaction mixture was stirred at RT for 30 min and cooled again to 0-10° C. Aqueous 5 mol/L sodium hydroxide solution was added until pH=14 and the reaction was extracted with tert-butyl methylether. The organic layer was washed with water and saturated sodium chloride solution and the solvent was evaporated. The residue was dissolved in toluol, filtered and concentrated again to yield 12.8 kg of the desired product.
Quantity
5955 g
Type
reactant
Reaction Step One
Quantity
7500 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
1044 g
Type
reactant
Reaction Step Three
Name
Quantity
6425 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Nitrobenzaldehyde (1 g, 6.61 mmol) and 4-amino-1-benzylpiperidine (1.35 mL, 6.61 mmol) were combined in ethanol (20 mL). The resulting suspension was stirred at room temperature for 20 min before a solution of sodium borohydride (0.25 g, 6.61 mmol) in ethanol (5 mL) was added dropwise over 10 min. After the addition was complete, the reaction was stirred for 1 h, cooled to 0° C. and concentrated ammonium chloride was added to the reaction mixture until no bubbling was observed. The solvents were evaporated in vacuo and the resultant crude mixture was dissolved in water (10 mL) and methylene chloride (10 mL). The layers were separated and the organic layer washed with water (2×) and brine (2×), dried over sodium sulfate, filtered, and concentrated to afford 1.5 g (70%) of the desired product. LC/MS: tR=0.7 min, 326.18 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
70%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.